Cas no 1419101-23-7 (6-oxa-3-azabicyclo[3.2.1]octan-8-ol)
![6-oxa-3-azabicyclo[3.2.1]octan-8-ol structure](https://ja.kuujia.com/scimg/cas/1419101-23-7x500.png)
6-oxa-3-azabicyclo[3.2.1]octan-8-ol 化学的及び物理的性質
名前と識別子
-
- 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
- 6-oxa-3-azabicyclo[3.2.1]octan-8-ol
-
- インチ: 1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
- InChIKey: TWEISKJFQUHRBG-UHFFFAOYSA-N
- ほほえんだ: C12C(O)C(OC1)CNC2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
6-oxa-3-azabicyclo[3.2.1]octan-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121158-1G |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95% | 1g |
¥ 6,910.00 | 2023-04-07 | |
Enamine | EN300-7330314-0.05g |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95.0% | 0.05g |
$1247.0 | 2025-03-11 | |
Enamine | EN300-7330314-1.0g |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95.0% | 1.0g |
$1485.0 | 2025-03-11 | |
Enamine | EN300-7330314-0.25g |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95.0% | 0.25g |
$1366.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121158-100mg |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95% | 100mg |
¥1728.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121158-250mg |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95% | 250mg |
¥2765.0 | 2024-04-24 | |
Enamine | EN300-7330314-5.0g |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95.0% | 5.0g |
$4309.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121158-500MG |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
1419101-23-7 | 95% | 500MG |
¥ 4,606.00 | 2023-04-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD315246-1g |
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane |
1419101-23-7 | 98+% | 1g |
¥9170.0 | 2023-04-02 | |
Chemenu | CM321151-1g |
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane |
1419101-23-7 | 95% | 1g |
$*** | 2023-03-30 |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol 関連文献
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
6-oxa-3-azabicyclo[3.2.1]octan-8-olに関する追加情報
6-Oxa-3-Azabicyclo[3.2.1]Octan-8-Ol: A Comprehensive Overview
The compound with CAS No 1419101-23-7, commonly referred to as 6-Oxa-3-Azabicyclo[3.2.1]Octan-8-Ol, is a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic ethers and is characterized by its bicyclo[3.2.1]octane framework, which provides it with a rigid and stable molecular structure. The presence of the oxa group (an oxygen atom within the ring) and the aza group (a nitrogen atom replacing a carbon atom) further enhances its chemical versatility, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 6-Oxa-3-Azabicyclo[3.2.1]Octan-8-Ol in drug discovery, particularly in the development of bioactive compounds with improved pharmacokinetic properties. Its rigid bicyclic structure allows for precise control over steric and electronic interactions, which are critical factors in determining a molecule's bioactivity. Researchers have explored its ability to act as a scaffold for designing small-molecule inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of 6-Oxa-3-Azabicyclo[3.2.1]Octan-8-Ol involves a series of well-established organic reactions, including ring-closing metathesis and nucleophilic substitution. These methods have been optimized to achieve high yields and purity, ensuring that the compound is readily available for further research and development. The use of transition metal catalysts, such as ruthenium-based catalysts, has been pivotal in achieving efficient ring formation during the synthesis process.
In terms of applications, 6-Oxa-3-Azabicyclo[3.2.1]Octan-8-Ol has shown promise in materials science as well. Its ability to form stable covalent bonds with other molecules makes it a candidate for designing advanced materials with tailored properties, such as self-healing polymers and stimuli-responsive materials. Additionally, its unique structure has been exploited in the development of chiral catalysts, which are essential for asymmetric synthesis in organic chemistry.
Recent advancements in computational chemistry have also shed light on the electronic properties of 6-Oxa-3-Azabicyclo[3.2.1]Octan-8-Ol, providing insights into its reactivity and stability under various conditions. Quantum mechanical calculations have revealed that the compound exhibits a favorable balance between conjugation and strain energy, which contributes to its exceptional chemical stability.
Furthermore, the compound's ability to undergo various functional group transformations has made it an attractive starting material for medicinal chemists. By modifying specific positions on the bicyclic framework, researchers can generate derivatives with enhanced bioavailability and selectivity, paving the way for novel therapeutic agents.
In conclusion, 6-Oxa-3-Azabicyclo[3.2.1]Octan-8-Ol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and computational methods, positions it as a valuable tool for future innovations in drug discovery, materials science, and organic chemistry.
1419101-23-7 (6-oxa-3-azabicyclo[3.2.1]octan-8-ol) 関連製品
- 269726-89-8(Boc-(2-thienyl)-D-beta-homoalanine)
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)
- 1507523-25-2(5-(pyrrolidin-2-yl)methylisoquinoline)
- 1806485-45-9(4-Ethyl-3-(2-oxopropyl)mandelic acid)
- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)
- 2639466-09-2(tert-butyl (2E)-4-(methylamino)but-2-enoate)
- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)
